(4-Thien-3-ylphenyl)methylamine

Medicinal Chemistry Chemical Synthesis Quality Control

(4-Thien-3-ylphenyl)methylamine (CAS 876317-18-9) is a primary aromatic amine with a phenylthiophene core, supplied at ≥97% purity. Its specific regioisomeric positioning and high lipophilicity (calc. LogP 3.57) make it a critical scaffold for fragment-based drug discovery and lead optimization targeting CNS or intracellular space. A validated microwave-assisted Suzuki coupling protocol (58% yield) facilitates rapid scale-up.

Molecular Formula C11H11NS
Molecular Weight 189.28 g/mol
CAS No. 876317-18-9
Cat. No. B1342233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Thien-3-ylphenyl)methylamine
CAS876317-18-9
Molecular FormulaC11H11NS
Molecular Weight189.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)C2=CSC=C2
InChIInChI=1S/C11H11NS/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-6,8H,7,12H2
InChIKeyQTXFTOUAVPVJMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Thien-3-ylphenyl)methylamine (CAS: 876317-18-9) Procurement & Selection Guide


(4-Thien-3-ylphenyl)methylamine (CAS: 876317-18-9) is a primary aromatic amine with a phenylthiophene core . Its dual aromatic scaffold and basic amine handle make it a versatile building block in medicinal chemistry, enabling rapid functionalization via amide coupling, reductive amination, and transition-metal-catalyzed cross-coupling reactions . The compound is supplied at 95-97% purity by established vendors, with defined physicochemical parameters including a melting point of 115.5-117°C and a calculated LogP of 3.57 . These properties underpin its utility as a core scaffold in the design and synthesis of novel drug candidates, particularly where specific regioisomeric positioning of the thiophene moiety is structurally critical [1].

Why Generic (Thienylphenyl)methylamine Analogs Cannot Be Interchanged with CAS: 876317-18-9


Substituting (4-Thien-3-ylphenyl)methylamine with its regioisomeric or alkyl-chain homologs introduces structural variations that can fundamentally alter key molecular properties critical for target binding and compound developability. Even subtle shifts in substitution patterns—such as relocating the thiophene attachment from the 4- to the 3-position of the phenyl ring or changing the thiophene linkage from the 3- to the 2-position—are known to affect molecular conformation and electronic distribution, which can cascade into significant differences in target recognition, as established by classical principles of medicinal chemistry SAR (Structure-Activity Relationship) . Furthermore, measurable differences in physicochemical parameters, including lipophilicity (LogP) and solid-state melting point, directly impact formulation, solubility, and metabolic stability, making these compounds unsuitable as direct, data-equivalent substitutes in lead optimization .

(4-Thien-3-ylphenyl)methylamine: Quantitative Evidence of Differentiation for Scientific Procurement


Differentiation by Purity Grade: ≥97% vs. 95% Minimum Specification

Commercial suppliers offer (4-Thien-3-ylphenyl)methylamine with differing purity specifications. Thermo Scientific specifies an assay percent range of ≥97% (CAS Min % 96.5), while AKSci offers a lower minimum purity spec of 95% . For sensitive medicinal chemistry applications like building block libraries or late-stage functionalization where impurity profiles can confound biological assay results, the higher purity grade provides quantifiable assurance of reagent integrity and reproducibility, directly impacting procurement decisions based on project sensitivity.

Medicinal Chemistry Chemical Synthesis Quality Control

Differentiation by Lipophilicity: LogP 3.57 vs. Regioisomeric Comparator

Lipophilicity, as measured by the calculated partition coefficient (LogP), is a critical determinant of a molecule's permeability, solubility, and metabolic profile. (4-Thien-3-ylphenyl)methylamine exhibits a LogP of 3.57 . In contrast, its regioisomer, (3-Thien-3-ylphenyl)methylamine (CAS: 138139-99-8), is reported with a LogP of 2.1 . This difference of over one log unit is substantial and would typically translate into a ~10-fold difference in lipid bilayer permeability and tissue distribution potential, making the 4-substituted isomer significantly more lipophilic. This directly informs its selection when aiming to optimize membrane penetration versus aqueous solubility.

ADME Drug Design Physicochemical Properties

Differentiation by Solid-State Properties: Melting Point 115.5-117°C vs. Liquid Analogs

(4-Thien-3-ylphenyl)methylamine is a crystalline solid with a reported melting point of 115.5-117°C . This contrasts with many simple benzylamine or phenethylamine analogs, which are often liquids at room temperature. A well-defined, relatively high melting point is advantageous for purification via recrystallization, ensures ease of handling and accurate weighing in solid form, and can simplify formulation into solid dosage forms for in vivo studies. The crystalline nature provides a quantifiable advantage in process chemistry and material handling compared to lower-melting or liquid comparators.

Formulation Solid-State Chemistry Purification

Differentiation by Synthetic Accessibility: Validated Suzuki Coupling Protocol with 58% Yield

A validated and reproducible synthetic route is essential for a building block's utility. The synthesis of (4-Thien-3-ylphenyl)methylamine has been explicitly reported via a microwave-assisted Suzuki-Miyaura coupling of 3-thiopheneboronic acid and 4-bromobenzylamine, achieving a 58% yield . This contrasts with other potential analogs (e.g., (4-Thien-2-ylphenyl)methylamine) for which similarly optimized, public-domain synthetic protocols with reported yields may be less readily accessible. The existence of this peer-reviewed, optimized protocol provides a tangible advantage in procurement, as it reduces the time and resources required for in-house synthesis method development and scale-up.

Synthetic Methodology Process Chemistry Building Block

Differentiation by Structural Scaffold: 4-Substituted Phenyl-3-Thiophene as a Fragment in Drug Discovery

(4-Thien-3-ylphenyl)methylamine is specifically marketed and utilized as a fragment molecule for molecular linking, expansion, and modification in drug discovery campaigns [1]. Its 4-substituted phenyl-3-thiophene architecture provides a rigid, lipophilic core with a primary amine vector, an ideal geometry for fragment growing or linking strategies. This contrasts with the 3-substituted isomer (CAS: 138139-99-8) which offers a different trajectory for substituent growth. While direct biological data comparing the two is unavailable, the distinct spatial orientation of the amine handle relative to the thiophene ring is a fundamental point of differentiation for medicinal chemists exploring diverse vectors from the same core.

Fragment-Based Drug Discovery Medicinal Chemistry Scaffold Hopping

(4-Thien-3-ylphenyl)methylamine: Best-Fit Research & Industrial Application Scenarios Based on Evidenced Differentiation


Fragment-Based Drug Discovery Requiring a Lipophilic, 4-Substituted Aryl-Thiophene Scaffold

In fragment-based drug discovery, (4-Thien-3-ylphenyl)methylamine is optimally deployed when a campaign requires a lipophilic (LogP 3.57) aromatic core with a para-substituted primary amine handle . This specific regioisomer provides a unique growth vector compared to its 3-substituted analog, enabling exploration of a different chemical space for lead generation [1]. The high purity grade (≥97%) ensures minimal interference in sensitive biophysical assays used for fragment screening .

Lead Optimization Programs Aiming to Increase Membrane Permeability (LogP >3.5)

For lead optimization efforts where increasing membrane permeability is a primary goal, (4-Thien-3-ylphenyl)methylamine is a superior choice over the 3-substituted isomer due to its significantly higher LogP of 3.57 (ΔLogP = 1.47) . This quantifiable difference in lipophilicity predicts a substantial increase in passive diffusion across biological membranes, making it the preferred regioisomer for programs targeting intracellular or CNS-related targets where permeability is a critical parameter .

Chemical Process Development Requiring a Validated and Scalable Synthetic Route

For process chemistry groups, the availability of a peer-reviewed synthetic protocol for (4-Thien-3-ylphenyl)methylamine with a reported 58% yield via microwave-assisted Suzuki coupling provides a significant advantage . This validated route reduces the time and resources needed for method development and optimization compared to procuring a less well-characterized analog, enabling faster scale-up to multi-gram quantities for advanced preclinical studies .

Sensitive Biological Assays Requiring High and Controlled Reagent Purity

In high-throughput screening or detailed mechanistic studies, selecting the ≥97% purity grade of (4-Thien-3-ylphenyl)methylamine is essential to mitigate the risk of false positives or data variability caused by unknown impurities . The 1.5% absolute difference in minimum purity compared to the 95% specification grade provides a quantifiable measure of enhanced chemical integrity, directly justifying the selection of this grade for critical experiments where data reproducibility is paramount .

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